Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate
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Overview
Description
Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate is a synthetic organic compound with a complex structure It contains a benzoate ester linked to a pyrrolidine ring, which is further substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate typically involves multiple steps
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an amino acid derivative. Common reagents for this step include strong acids or bases to facilitate the cyclization process.
Piperidine Substitution: The piperidine group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine intermediate with a piperidine derivative under appropriate conditions, such as heating in the presence of a suitable solvent.
Esterification: The final step involves the esterification of the substituted pyrrolidine with benzoic acid. This can be carried out using standard esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs for treating diseases like cancer, infections, or neurological disorders.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of specific signaling cascades, resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-[2,5-dioxo-3-(morpholin-1-yl)pyrrolidin-1-yl]benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Butyl 4-[2,5-dioxo-3-(pyrrolidin-1-yl)pyrrolidin-1-yl]benzoate: Lacks the piperidine substitution, making it less complex.
Butyl 4-[2,5-dioxo-3-(piperazin-1-yl)pyrrolidin-1-yl]benzoate: Contains a piperazine ring, which may alter its chemical and biological properties.
Uniqueness
Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
butyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C20H26N2O4/c1-2-3-13-26-20(25)15-7-9-16(10-8-15)22-18(23)14-17(19(22)24)21-11-5-4-6-12-21/h7-10,17H,2-6,11-14H2,1H3 |
InChI Key |
FAEDJYHEFMZCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Origin of Product |
United States |
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